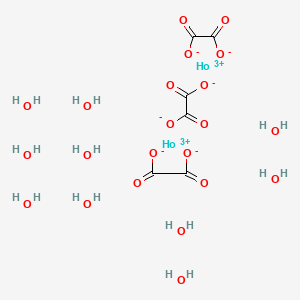
Holmium(3+);oxalate;decahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Holmium(3+);oxalate;decahydrate, also known as Holmium(III) oxalate decahydrate, is a chemical compound with the formula Ho₂(C₂O₄)₃·10H₂O. It is the oxalate salt of holmium, a rare earth element. This compound exists in both anhydrous and hydrated forms, with the decahydrate form being one of the most common. Holmium(III) oxalate decahydrate appears as white powder or crystals and is highly insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Holmium(III) oxalate decahydrate can be synthesized through the reaction of holmium nitrate with oxalic acid in an aqueous solution. The reaction typically proceeds as follows: [ 2Ho(NO₃)₃ + 3H₂C₂O₄ + 10H₂O \rightarrow Ho₂(C₂O₄)₃·10H₂O + 6HNO₃ ]
The resulting product is then filtered, washed, and dried to obtain the decahydrate form .
Industrial Production Methods
Industrial production of Holmium(III) oxalate decahydrate involves similar synthetic routes but on a larger scale. The process includes the controlled addition of oxalic acid to a holmium nitrate solution, followed by crystallization, filtration, and drying. The purity of the final product can be enhanced through recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Holmium(III) oxalate decahydrate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form holmium(III) oxide.
Acid-Base Reactions: It reacts with hydrochloric acid to form holmium(III) chloride and oxalic acid.
Common Reagents and Conditions
Thermal Decomposition: Heating the compound in a controlled environment.
Acid-Base Reactions: Using hydrochloric acid under ambient conditions.
Major Products Formed
Thermal Decomposition: Holmium(III) oxide.
Acid-Base Reactions: Holmium(III) chloride and oxalic acid.
Aplicaciones Científicas De Investigación
Holmium(III) oxalate decahydrate has several scientific research applications:
Magnetocaloric Materials: It is used in the development of magnetocaloric materials for cryogenic magnetic refrigeration due to its high magnetic moment.
Optical Materials: The compound’s high purity makes it suitable for use in optical materials and scientific standards.
Catalysis: It is explored as a catalyst in various chemical reactions due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of Holmium(III) oxalate decahydrate is primarily related to its magnetic properties. Holmium has the highest magnetic moment of any naturally occurring element, which makes it effective in applications requiring strong magnetic fields. The compound’s interactions with other molecules and ions are influenced by its ability to form stable complexes and its high magnetic susceptibility .
Comparación Con Compuestos Similares
Similar Compounds
- Gadolinium(III) oxalate
- Dysprosium(III) oxalate
- Erbium(III) oxalate
Comparison
Holmium(III) oxalate decahydrate is unique due to its exceptionally high magnetic moment, which is higher than that of gadolinium, dysprosium, and erbium oxalates. This property makes it particularly valuable in applications requiring strong magnetic fields, such as magnetic refrigeration and advanced optical materials .
Propiedades
Número CAS |
28965-57-3 |
|---|---|
Fórmula molecular |
C6H20Ho2O22 |
Peso molecular |
774.07 g/mol |
Nombre IUPAC |
holmium(3+);oxalate;decahydrate |
InChI |
InChI=1S/3C2H2O4.2Ho.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2/q;;;2*+3;;;;;;;;;;/p-6 |
Clave InChI |
OKKLEXNPKBZYQY-UHFFFAOYSA-H |
SMILES canónico |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Ho+3].[Ho+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,12aR)-10-({4,5-dihydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12433106.png)
![3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-{5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-1-yl}ethyl sulfide](/img/structure/B12433107.png)
![(2R,4aS,4bR,7S,10aS)-7-[(1R)-2-(Acetyloxy)-1-hydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2-phenanthrenyl beta-D-glucopyranoside](/img/structure/B12433109.png)
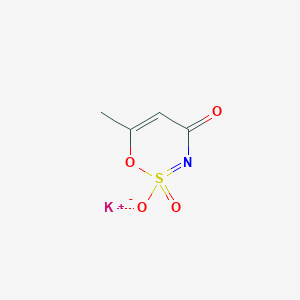

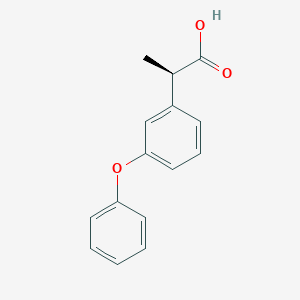
![5-[2-(4-hydroxy-3-methoxyphenyl)-4-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-6-methoxy-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12433141.png)
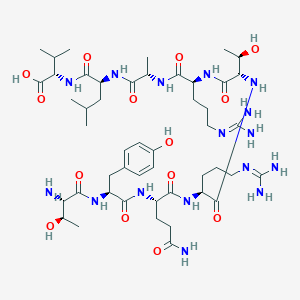

![N-[2-(ethylamino)propyl]benzamide](/img/structure/B12433151.png)
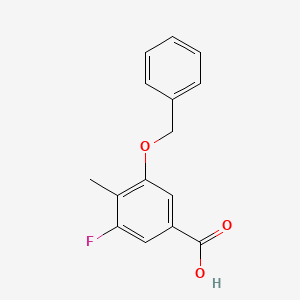
![N-[4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide](/img/structure/B12433167.png)
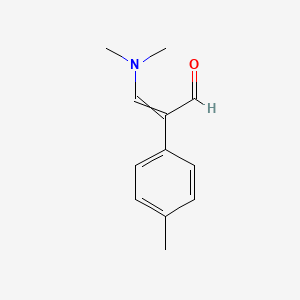
![[(5-Methylfuran-2-yl)methyl]hydrazine](/img/structure/B12433174.png)
